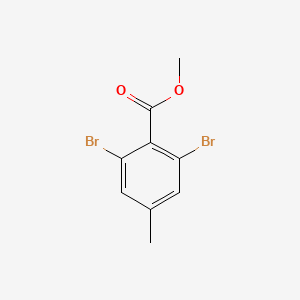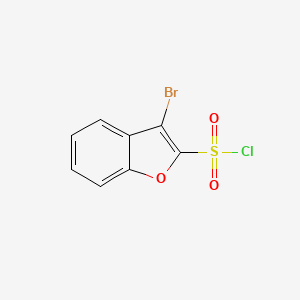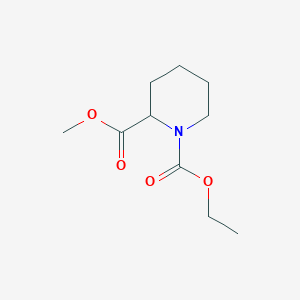
Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate
概要
説明
MCMO is a thiophene derivative that has been synthesized and used in various scientific studies. It is a yellowish powder that is soluble in organic solvents such as chloroform and methanol. MCMO has been found to have promising biological activities, making it an attractive compound for research.
作用機序
The mechanism of action of MCMO is not well understood. However, studies have suggested that it works by inhibiting the growth of cancer cells and fungi. MCMO has also been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage.
Biochemical and Physiological Effects:
MCMO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce the production of reactive oxygen species. MCMO has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
MCMO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. MCMO is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of MCMO is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of MCMO. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs. Another direction is to study the effects of MCMO on different types of cancer cells and fungi. Additionally, MCMO could be studied for its potential use in the treatment of inflammatory diseases and neurodegenerative diseases.
In conclusion, MCMO is a promising compound that has been widely used in scientific research. Its unique properties make it an attractive compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
科学的研究の応用
MCMO has been extensively used in scientific research due to its unique properties. It has been found to have anticancer, antifungal, and antibacterial activities. MCMO has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, MCMO has been found to have antioxidant properties, making it a promising compound for the development of new drugs.
特性
IUPAC Name |
methyl 2-chloro-4-methyl-3-oxothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S/c1-4-3-12-7(8,5(4)9)6(10)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJJQXPWKCVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(C1=O)(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-Dimethylphenyl)-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B3229401.png)
![2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3229407.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B3229415.png)

![Bis[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B3229423.png)
![N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B3229428.png)



![6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B3229462.png)



